molecular formula C16H16N4O3S B2922335 Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 1203133-22-5

Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2922335
CAS RN: 1203133-22-5
M. Wt: 344.39
InChI Key: NVRQGDLPCBCTKK-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, and environmentally benign . Another method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridines are white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties due to their amphoteric nature .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Youssef and Amin (2012) utilized the Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which led to the creation of compounds with potential antioxidant and antimicrobial activities. The use of microwave irradiation in the synthesis process was highlighted for its efficiency, offering time reduction and yield improvements compared to conventional methods. The synthesized compounds exhibited moderate to good biological activities, suggesting their potential use in developing antimicrobial agents Youssef & Amin, 2012.

  • Ethyl Tertiary Amines as Carbon Sources in Synthesis : Research by Rao et al. (2017) introduced an efficient synthesis method for 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, utilizing ethyl tertiary amines as carbon sources under Cu-catalyzed aerobic oxidative conditions. This novel activation mode involving simultaneous selective cleavage of C-C and C-N bonds of the ethyl group showcased a broad substrate scope and good functional group tolerance. The approach opens avenues for generating diversified and valuable compounds Rao, Mai, & Song, 2017.

  • Ionic Liquid-Promoted Synthesis with Antimicrobial Analysis : Tiwari et al. (2018) reported on the ionic liquid-promoted synthesis of novel derivatives combining chromone and pyrimidine structures, followed by antimicrobial analysis, enzyme assay, docking study, and toxicity study. This environmentally friendly synthesis highlighted compounds with significant antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents Tiwari et al., 2018.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, which are part of the compound’s structure, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been identified as a novel class of NO synthase inhibitors with high selectivity for the inducible isoform .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been found to inhibit no synthases, enzymes responsible for the production of nitric oxide . This suggests that the compound may interact with its targets to inhibit certain enzymatic activities, leading to changes in cellular functions.

Biochemical Pathways

Given that imidazo[1,2-a]pyridine derivatives can inhibit no synthases , it is plausible that the compound may affect pathways involving nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes.

Pharmacokinetics

Imidazole, a moiety present in the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the compound’s bioavailability.

Result of Action

Given the potential inhibitory effects on no synthases , the compound may lead to a decrease in nitric oxide production, which could have various downstream effects depending on the specific cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation in a solvent- and catalyst-free method . This suggests that certain conditions, such as temperature and the absence of solvents or catalysts, could potentially influence the compound’s synthesis and, by extension, its action and efficacy.

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines is necessary, particularly considering today’s environmental concerns combined with economic aspects . The exploration of new methods for constructing amides directly by C–C bond cleavage is also attractive .

properties

IUPAC Name

ethyl 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-11-8-20-7-5-4-6-12(20)18-11/h4-8H,3,9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRQGDLPCBCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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